3-Methyl-4-(4-methylpiperazin-1-yl)aniline
Overview
Description
“3-Methyl-4-(4-methylpiperazin-1-yl)aniline” is a chemical compound with a molecular weight of 205.3 . It is used as an intermediate in the synthesis of various compounds, including aminopyridopyrimidinones, which are tyrosine kinase inhibitors and anticancer agents .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C12H19N3/c1-10-9-11(13)3-4-12(10)15-7-5-14(2)6-8-15/h3-4,9H,5-8,13H2,1-2H3
. This code provides a specific description of the molecule’s structure. Physical and Chemical Properties Analysis
“this compound” has a melting point of 98-99°C and a predicted boiling point of 353.1±37.0°C . It has a predicted density of 1.092±0.06 g/cm3 . It is soluble in methanol .Scientific Research Applications
Synthesis of Amides and Antileukemic Agents
- 3-Methyl-4-(4-methylpiperazin-1-yl)aniline has been utilized in the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment. These compounds have shown potential as key intermediates in the synthesis of the antileukemic agent imatinib (Koroleva et al., 2011).
Development of Hypoxic-Cytotoxic Agents
- It is a component in the synthesis of 2-quinoxalinecarbonitrile 1,4-di-N-oxides, which have shown promise as hypoxic-cytotoxic agents, particularly in aniline derivatives (Ortega et al., 2000).
Corrosion Inhibition Studies
- Density Functional Theory (DFT) studies on bipyrazolic-type organic compounds, including derivatives of this compound, have been conducted to understand their efficiency as corrosion inhibitors (Wang et al., 2006).
G-Quadruplex Stabilizers for Anticancer Therapy
- The molecule has been used inthe SAR-guided design of small libraries of clickable fragments for G-quadruplex stabilization, a strategy aimed at anticancer therapy. These stabilizers target the c-MYC G-quadruplex, potentially inhibiting cancer cell proliferation (Pomeislová et al., 2020).
Src Kinase Inhibition for Cancer Treatment
- Derivatives of this compound have been developed as potent inhibitors of Src kinase activity. These compounds have shown effectiveness in inhibiting Src-dependent cell proliferation and are being explored for cancer treatment applications (Boschelli et al., 2007; Boschelli et al., 2001).
Antihistaminic Agents Development
- It has been used in the synthesis of novel quinazolin-4-(3H)-ones, which exhibited significant H1-antihistaminic activity in in vivo studies, suggesting potential for developing new classes of antihistaminic agents (Alagarsamy & Parthiban, 2014).
Antimicrobial Activity
- The compound has been a part of the synthesis of various derivatives that exhibited high anti-Mycobacterium smegmatis activity, indicating potential for antimicrobial applications (Yolal et al., 2012).
Electroluminescence in Platinum Complexes
- It has been involved in the synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes have applications in organic light-emitting diodes (OLEDs), showcasing a range of emissions from blue to red (Vezzu et al., 2010).
Safety and Hazards
“3-Methyl-4-(4-methylpiperazin-1-yl)aniline” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline
Pharmacokinetics
Its solubility in methanol suggests that it may have reasonable bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As a unique chemical provided to early discovery researchers , its effects at the molecular and cellular level would be dependent on the specific biological targets it interacts with.
Properties
IUPAC Name |
3-methyl-4-(4-methylpiperazin-1-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10-9-11(13)3-4-12(10)15-7-5-14(2)6-8-15/h3-4,9H,5-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMXAXVHQDIGRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCN(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429322 | |
Record name | 3-methyl-4-(4-methylpiperazin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681004-50-2 | |
Record name | 3-methyl-4-(4-methylpiperazin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-4-(4-methylpiperazin-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.